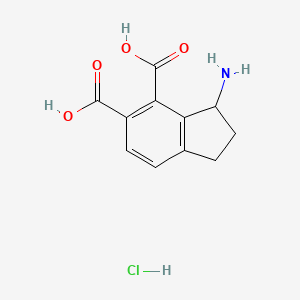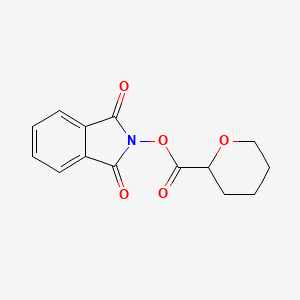
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate (hereafter referred to as “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate” or “the compound”) is a synthetic organic compound with a wide variety of applications in scientific research. The compound is a member of the family of oxanes, which are molecules with a three-carbon ring structure. It is a colorless, odorless, and crystalline solid that is soluble in most common organic solvents. This compound has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been used in a number of scientific research applications. It has been used as a probe in the study of enzyme-catalyzed reactions, as a substrate in the study of enzyme kinetics, and as a model compound to study the mechanism of action of enzymes. It has also been used as a model compound to study the structure and function of proteins. In addition, it has been used in the study of the mechanism of action of drugs, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds.
Mécanisme D'action
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. This inhibition can be reversed by the addition of a competing substrate or by changing the pH of the reaction.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have a number of beneficial effects, including improved mood, increased energy, and improved cognitive function. In addition, the compound has been found to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which can have a number of beneficial effects, including improved memory and increased alertness.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also soluble in most common organic solvents, which makes it easy to work with. In addition, it is relatively inexpensive and readily available.
However, there are a few limitations to using this compound in laboratory experiments. It is not very soluble in water, so it may not be suitable for experiments involving aqueous solutions. In addition, it can be toxic if ingested, so it must be handled with care.
Orientations Futures
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate has a number of potential applications and directions for future research. It could be used to study the structure and function of other enzymes, as well as to develop new inhibitors for these enzymes. It could also be used to study the mechanism of action of other drugs, as well as to develop new drugs for the treatment of various diseases and disorders. In addition, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new compounds with beneficial effects. Finally, it could be used in the development of new synthetic methods and compounds.
Méthodes De Synthèse
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate can be synthesized from a variety of starting materials. One method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a base, such as sodium hydride. This reaction produces a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate ester. Another method involves the reaction of a 1,3-dihydro-2,3-dioxo-1H-isoindol-2-yl oxane-2-carboxylate ester with an alkyl halide in the presence of a catalyst, such as palladium chloride. This reaction produces a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate ester.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-9-5-1-2-6-10(9)13(17)15(12)20-14(18)11-7-3-4-8-19-11/h1-2,5-6,11H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONANPOBWCGEYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)
![ethyl 2-{4-[(fluorosulfonyl)oxy]-1-benzofuran-6-yl}acetate](/img/structure/B6605563.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-2,2-difluoroacetic acid](/img/structure/B6605571.png)
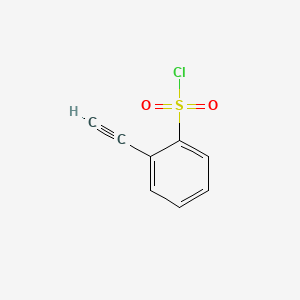
![2-{[4-(4-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}acetic acid](/img/structure/B6605588.png)
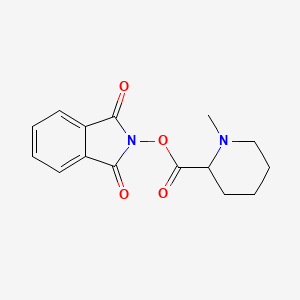
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
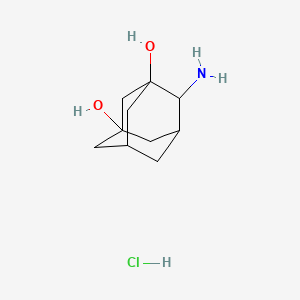
amino}acetic acid, Mixture of diastereomers](/img/structure/B6605618.png)
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
